molecular formula C7H10N4O2S B14497576 N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide CAS No. 63788-64-7

N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B14497576
CAS No.: 63788-64-7
M. Wt: 214.25 g/mol
InChI Key: DYCWEMVKEJBCFF-UHFFFAOYSA-N
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Description

N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride, followed by reaction with hydrazine hydrate . The detailed steps are as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .

Scientific Research Applications

N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes, thereby disrupting key biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

63788-64-7

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

N-[5-(hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C7H10N4O2S/c1-3-5(6(13)11-8)14-7(9-3)10-4(2)12/h8H2,1-2H3,(H,11,13)(H,9,10,12)

InChI Key

DYCWEMVKEJBCFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C(=O)NN

Origin of Product

United States

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